(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane
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Overview
Description
(1R,2S,6R,7S)-4-azatricyclo[5210,2,6]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of a bicyclic compound with an amine in the presence of a catalyst can lead to the formation of the tricyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6R,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione: This compound shares a similar tricyclic structure but contains an oxygen atom in place of the nitrogen atom.
(1R,2S,6R,7S)-1,2,6,7-tetramethyltricyclo[5.2.1.0,2,6]decane: This compound has a similar tricyclic framework with additional methyl groups.
Uniqueness
The uniqueness of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane lies in its nitrogen-containing tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h6-10H,1-5H2/t6-,7+,8+,9- |
InChI Key |
VBSDAMAWZZSZMY-OJOKCITNSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CNC3 |
Canonical SMILES |
C1CC2CC1C3C2CNC3 |
Origin of Product |
United States |
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